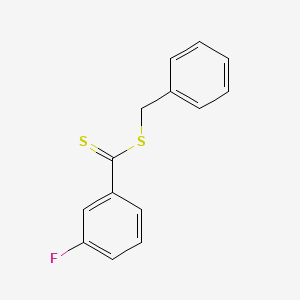

Benzyl 3-fluorobenzene-1-carbodithioate

描述

属性

IUPAC Name |

benzyl 3-fluorobenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FS2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHBIGJSGSUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704817 | |

| Record name | Benzyl 3-fluorobenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305378-87-4 | |

| Record name | Benzyl 3-fluorobenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluorobenzene-1-carbodithioate typically involves the reaction of benzyl chloride with 3-fluorobenzene-1-carbodithioic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Benzyl 3-fluorobenzene-1-carbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted benzyl derivatives.

科学研究应用

Benzyl 3-fluorobenzene-1-carbodithioate has shown potential for use in various fields, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Used in the development of new materials and as a reagent in chemical processes.

作用机制

The mechanism by which Benzyl 3-fluorobenzene-1-carbodithioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal cellular processes and lead to various biological effects.

相似化合物的比较

Similar Compounds

- Benzyl 3-chlorobenzene-1-carbodithioate

- Benzyl 3-bromobenzene-1-carbodithioate

- Benzyl 3-iodobenzene-1-carbodithioate

Uniqueness

Benzyl 3-fluorobenzene-1-carbodithioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.

常见问题

Basic Questions

Q. What are the recommended safety protocols for handling Benzyl 3-fluorobenzene-1-carbodithioate in laboratory settings?

- Methodological Answer : Follow standard safety measures for fluorinated organosulfur compounds:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, as fluorinated compounds may release hazardous vapors under specific conditions .

- Store in sealed, dry containers away from oxidizers and ignition sources to prevent decomposition .

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : React 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

- Step 2 : Treat the acid chloride with benzyl mercaptan in the presence of a base (e.g., triethylamine) to yield the carbodithioate ester .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR to confirm fluorine substitution (δ ~ -110 ppm for meta-fluorine). NMR for benzyl and aromatic proton assignments.

- IR : Detect C=S stretching (~1200 cm) and C-F vibrations (~1100 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 276) .

Advanced Research Questions

Q. How does the fluorine substituent influence the stability and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : Meta-fluorine minimizes steric hindrance, enabling regioselective reactions.

- Stability Studies : Conduct accelerated degradation tests (e.g., under heat/UV light) to compare hydrolytic stability. Fluorinated analogs often exhibit slower degradation due to C-F bond strength .

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

- Methodological Answer :

- Crystal Growth : Diffuse diethyl ether vapor into a dichloromethane solution of the compound to obtain single crystals.

- Data Collection : Use a synchrotron source for high-resolution diffraction.

- Analysis : Refine the structure to confirm bond angles (e.g., C-S-C ~105°) and fluorine’s positional influence on packing interactions .

Q. What strategies can optimize the compound’s yield in multi-step syntheses with brominated intermediates?

- Methodological Answer :

- Intermediate Selection : Use 2-(bromomethyl)-3-fluorobenzonitrile (CAS 147269-67-8) to introduce the benzyl-thio group efficiently .

- Reaction Monitoring : Employ in-situ FTIR to track thioester formation and minimize by-products.

- By-product Mitigation : Add molecular sieves to absorb HBr, shifting equilibrium toward product formation .

Q. How can researchers design biological assays to evaluate the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Target Selection : Focus on cysteine proteases (e.g., papain) due to carbodithioate’s affinity for thiol groups.

- Assay Design : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition kinetics.

- Data Analysis : Calculate IC values and compare with non-fluorinated analogs to assess fluorine’s role in binding .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor m/z 276 (target) and 154 (degradation product).

- NMR Dilution Experiments : NMR at high sensitivity (600 MHz) to detect fluorinated by-products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for fluorinated carbodithioates?

- Methodological Answer :

- Variable Control : Replicate experiments under strict anhydrous conditions to rule out moisture-induced side reactions.

- Spectroscopic Validation : Use NMR to quantify unreacted starting materials.

- Statistical Analysis : Apply ANOVA to compare yields across multiple batches and identify outlier conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。